molecular formula C9H12 B101742 7-Ethyl-1,3,5-cycloheptatriene CAS No. 17634-51-4

7-Ethyl-1,3,5-cycloheptatriene

Cat. No.: B101742
CAS No.: 17634-51-4
M. Wt: 120.19 g/mol
InChI Key: DKCPRYXLHFWDCQ-UHFFFAOYSA-N
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Description

7-Ethyl-1,3,5-cycloheptatriene (C₉H₁₂, CAS 17634-51-4) is a substituted cycloheptatriene featuring a seven-membered carbon ring with three conjugated double bonds and an ethyl group at the 7-position. Its molecular structure grants unique electronic and steric properties, making it valuable in synthetic organic chemistry and materials science. The compound has been synthesized via catalytic methods, such as the TiX₂Cl₂-Et₂AlCl system in benzene, enabling its use in constructing complex polycyclic frameworks (e.g., pentacyclo[8.4.0.0³,⁷.0⁴,¹⁴.0⁶,¹¹]tetradeca-8,12-diene derivatives) . Additionally, it is a naturally occurring volatile organic compound (VOC) in plant-derived essential oils, such as Rhododendron tomentosum (wide-leaf ledum), where it constitutes ~18.92% of the volatile fraction and exhibits antimicrobial activity .

Properties

CAS No.

17634-51-4

Molecular Formula

C9H12

Molecular Weight

120.19 g/mol

IUPAC Name

7-ethylcyclohepta-1,3,5-triene

InChI

InChI=1S/C9H12/c1-2-9-7-5-3-4-6-8-9/h3-9H,2H2,1H3

InChI Key

DKCPRYXLHFWDCQ-UHFFFAOYSA-N

SMILES

CCC1C=CC=CC=C1

Canonical SMILES

CCC1C=CC=CC=C1

Synonyms

7-Ethyl-1,3,5-cycloheptatriene

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Cycloheptatrienes with varying substituents differ significantly in physical properties, reactivity, and biological activity. Below is a comparative analysis of 7-ethyl-1,3,5-cycloheptatriene with structurally analogous compounds:

Structural and Physical Properties

Compound Molecular Formula Molecular Weight Substituent Boiling Point (°C) Key Applications/Properties
This compound C₉H₁₂ 120.19 Ethyl (C₂H₅) Not reported Antimicrobial agent ; VOC in meat packaging
7-Methyl-1,3,5-cycloheptatriene C₈H₁₀ 106.17 Methyl (CH₃) 146.1 Higher boiling point; neurotoxic potential in derivatives
7-Ethenylidene-1,3,5-cycloheptatriene C₉H₁₀ 118.18 Ethenylidene (C=CH₂) Not reported Intermediate in gas-phase fulvenallene formation
1-Methoxy-1,3,5-cycloheptatriene (MCHT) C₈H₁₀O 122.16 Methoxy (OCH₃) Not reported Mutagenic and clastogenic effects in in vitro assays
  • Key Observations :
    • Substituent Effects on Volatility : The ethyl derivative’s role as a VOC in meat packaging contrasts with the methyl analog’s higher boiling point (146.1°C) , suggesting alkyl chain length inversely correlates with volatility.
    • Electronic Effects : The ethenylidene substituent in C₉H₁₀ introduces additional conjugation, stabilizing intermediates in gas-phase reactions (e.g., fulvenallene synthesis) .

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